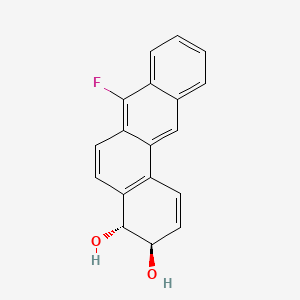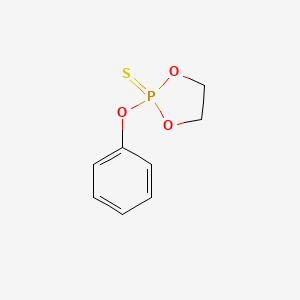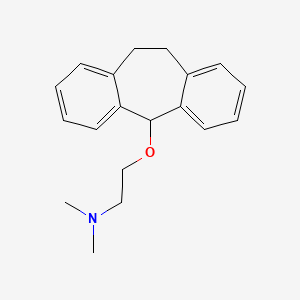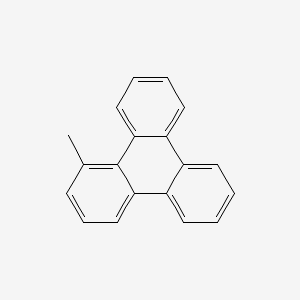
1-Methyltriphenylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyltriphenylene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons. It consists of a triphenylene core with a methyl group attached to one of the benzene rings. This compound is known for its planar structure and delocalized π-electron system, which contributes to its unique chemical properties .
Méthodes De Préparation
1-Methyltriphenylene can be synthesized through various methods. One common synthetic route involves the reaction of diphenyleneiodonium trifluoromethanesulfonate with 2-chloro-3-methylbenzoic acid. This reaction typically requires the presence of a palladium catalyst and potassium carbonate in 1-methyl-pyrrolidin . Industrial production methods may vary, but they generally involve similar catalytic processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Methyltriphenylene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of partially hydrogenated products.
Substitution: Electrophilic substitution reactions are common, where the methyl group can be replaced by other functional groups using reagents like halogens or nitro compounds.
Common reagents and conditions used in these reactions include palladium catalysts, potassium carbonate, and various solvents like dichloromethane. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Methyltriphenylene has several scientific research applications:
Chemistry: It is used as a model compound to study the properties of polycyclic aromatic hydrocarbons and their interactions with other molecules.
Biology: Research has explored its potential effects on biological systems, particularly its interactions with cellular components.
Medicine: While not widely used in medicine, its derivatives are studied for potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-Methyltriphenylene involves its interaction with molecular targets through π-π stacking and other non-covalent interactions. These interactions can influence the electronic properties of materials and affect their performance in various applications. The pathways involved include the formation of intermolecular π-π stacking, which enhances electron mobility and stability .
Comparaison Avec Des Composés Similaires
1-Methyltriphenylene can be compared with other polycyclic aromatic hydrocarbons, such as:
Triphenylene: Lacks the methyl group, resulting in different electronic properties.
Phenanthrene: Has a different arrangement of benzene rings, leading to distinct chemical behavior.
Chrysene: Contains four fused benzene rings, similar to triphenylene but with different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and applications in various fields .
Propriétés
Numéro CAS |
41637-89-2 |
|---|---|
Formule moléculaire |
C19H14 |
Poids moléculaire |
242.3 g/mol |
Nom IUPAC |
1-methyltriphenylene |
InChI |
InChI=1S/C19H14/c1-13-7-6-12-18-16-9-3-2-8-14(16)15-10-4-5-11-17(15)19(13)18/h2-12H,1H3 |
Clé InChI |
DUFXBFANDZVWSR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C3=CC=CC=C3C4=CC=CC=C4C2=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


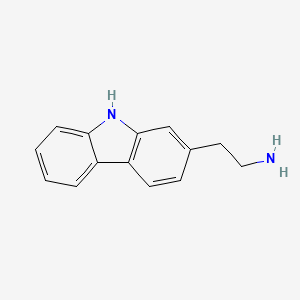
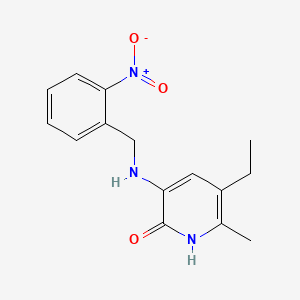
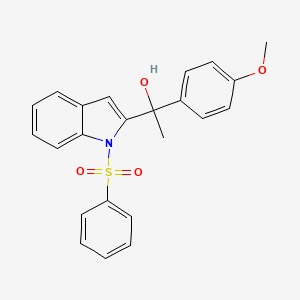




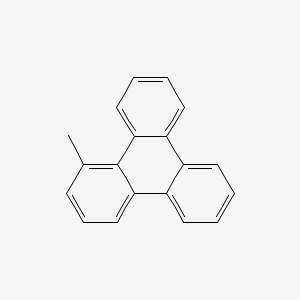
![2-Anthracenesulfonic acid, 1-amino-4-[[2-[[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]methyl]-4-methyl-6-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B12796175.png)


